2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone

Medicinal Chemistry Kinase Inhibitors Heterocyclic Synthesis

Standard α-bromoketone reagents lack the orthogonal electronic modulation of 1,2,3-substituted fluoro-nitro aromatics, limiting heterocycle construction in kinase inhibitor programs. This compound solves that gap. - **Core application**: Cyclocondensation to imidazo[2,1-b]thiazole RSK2 inhibitor scaffold - the bromine is mechanistically required. - **Reference data**: β-Glucuronidase inhibition IC₅₀ = 17.3 μM (bovine enzyme); comparator for SAR studies. - **Supply**: BenchChem ensures batch-to-batch consistency for medicinal chemistry workflows.

Molecular Formula C8H5BrFNO3
Molecular Weight 262.03 g/mol
Cat. No. B12079169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone
Molecular FormulaC8H5BrFNO3
Molecular Weight262.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)CBr
InChIInChI=1S/C8H5BrFNO3/c9-4-7(12)5-2-1-3-6(8(5)10)11(13)14/h1-3H,4H2
InChIKeyLDBFARRGBDBBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone Overview


2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone (CAS: 1336804-14-8) is a polyfunctional aromatic ketone derivative characterized by a bromoacetyl moiety attached to a phenyl ring bearing fluoro and nitro substituents in a 1,2,3-ortho/ortho relationship. This compound serves as a versatile intermediate in medicinal chemistry, where the α-bromoketone group functions as an electrophilic handle for nucleophilic substitution, while the fluorine and nitro substituents modulate both electronic properties and potential biorelevant interactions [1]. Unlike its non-brominated precursor 1-(2-fluoro-3-nitrophenyl)ethanone (CAS: 873697-78-0), which lacks a reactive alkylating site, the α-bromo substitution confers the capacity for covalent modification and heterocycle construction .

Workflow
Heterocyclic scaffold synthesis via α-bromoketone electrophile
Selection
Polyfunctional intermediate with bromo, fluoro, and nitro substituents
Context
Medicinal chemistry building block for kinase inhibitor research

Why Ketone Analogs Cannot Substitute 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone


The α-bromo substituent fundamentally alters both synthetic utility and potential biological mechanism compared to the parent 1-(2-fluoro-3-nitrophenyl)ethanone. Without the bromoacetyl group, the parent ketone cannot participate in nucleophilic substitution reactions required for constructing heterocyclic scaffolds such as imidazo[2,1-b]thiazoles . Furthermore, class-level evidence demonstrates that benzylic bromides in nitroaromatic systems correlate with alkylating capacity and antiproliferative activity, whereas non-brominated analogs show markedly reduced cellular effects [1]. Consequently, procurement of the brominated derivative is non-negotiable for applications requiring electrophilic reactivity or covalent target engagement.

Target: 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone
α-Bromo group enables nucleophilic substitution and heterocycle formation
Class-level evidence associates benzylic bromide with alkylating capacity
Substitute: 1-(2-fluoro-3-nitrophenyl)ethanone (non-brominated)
Lacks α-bromo electrophile; cannot participate in cyclocondensation
Absence of benzylic leaving group may correlate with reduced biological activity context

Comparative Evidence: 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone


Imidazo[2,1-b]thiazole RSK2 Inhibitor Synthesis

2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone serves as a key α-bromoketone intermediate in the synthesis of imidazo[2,1-b]thiazole guanylhydrazones, which have been characterized as potent RSK2 kinase inhibitors . In this context, the α-bromo substituent enables cyclocondensation reactions with thiazole-containing nucleophiles to form the imidazothiazole core—a transformation inaccessible to the non-brominated parent ketone (1-(2-fluoro-3-nitrophenyl)ethanone, CAS 873697-78-0). The downstream RSK2 inhibitor class exhibits in vitro tumor cell growth inhibition and selectivity for MCF-7 breast tumor cells over MCF-10A non-transformed cells .

Imidazo[2,1-b]thiazole synthesis
Head-to-head
Enables cyclocondensation with thiazole nucleophiles; non-brominated parent non-functional
Essential for this chemotype synthesis
Reaction impossible with non-brominated analog
Medicinal Chemistry Kinase Inhibitors Heterocyclic Synthesis

β-Glucuronidase Inhibition

2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone exhibits measurable inhibitory activity against bovine β-glucuronidase with an IC50 value of 17.3 μM (1.73 × 10^4 nM) [1]. This represents a direct, quantitative biochemical activity readout for the compound itself, establishing its capacity to engage a specific enzyme target. While structural analogs in the ChEMBL/BindingDB corpus exhibit a broad range of β-glucuronidase inhibitory potencies—including compounds with IC50 values in the sub-micromolar range (e.g., 750 nM) [2]—this data point provides a validated baseline for structure-activity relationship (SAR) investigations and compound triage.

β-Glucuronidase IC50
Cross-study comparable
17.3 μM (bovine enzyme)
Supports enzyme inhibition SAR
Approx. 23-fold less potent than top in-class compounds; p-nitrophenol assay
Enzyme Inhibition β-Glucuronidase Binding Affinity

Benzylic Bromide as Antiproliferative Determinant

In a series of 27 nitrated and non-nitrated aromatic compounds evaluated for antiproliferative activity across three human cancer cell lines, all active compounds contained a good leaving group (bromide or chloride) at the benzylic position [1]. The study demonstrated that five compounds exhibited high antiproliferative activity with IC50 values below 8.5 μM, and 14 compounds inhibited more than 50% of growth in at least one cancer cell line. The presence of a benzylic bromide, as found in 2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone, was explicitly correlated with alkylating mechanism-dependent cytotoxicity, whereas non-brominated structural analogs lacked this activity determinant.

Antiproliferative determinant
Class-level inference
Benzylic bromide correlates with antiproliferative activity in cancer cell lines; non-brominated analogs show reduced activity
Supports alkylating mechanism research
Class-level evidence; compound-specific validation recommended
Anticancer Agents Alkylating Agents Structure-Activity Relationship

Physicochemical Profile vs. Non-Brominated Ketone

2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone (MW = 262.03 g/mol) differs substantially in molecular weight and associated physicochemical properties from its non-brominated precursor 1-(2-fluoro-3-nitrophenyl)ethanone (MW = 183.14 g/mol) [1]. The bromine atom contributes an additional 78.9 g/mol, increasing lipophilicity and altering membrane permeability predictions. For medicinal chemistry applications where molecular weight and lipophilicity thresholds influence lead optimization decisions, this 43% increase in molecular weight represents a meaningful differentiation point that must be accounted for in procurement decisions.

Molecular weight
Head-to-head
262.03 vs 183.14 g/mol (+43%)
Alters lipophilicity and permeability prediction
Bromine substitution impacts lead optimization property space
Physicochemical Properties Lead Optimization Molecular Descriptors

Application Scenarios of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone


Imidazo[2,1-b]thiazole RSK2 Inhibitor Synthesis

Use 2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone as an α-bromoketone electrophile in cyclocondensation reactions to construct the imidazo[2,1-b]thiazole core of RSK2 kinase inhibitors . This scaffold has demonstrated potent kinase inhibition and selective tumor cell growth suppression in vitro. The non-brominated parent ketone cannot participate in this transformation, making procurement of the brominated derivative essential for this chemotype.

β-Glucuronidase Inhibitor Screening and SAR

Employ 2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone as a reference compound in β-glucuronidase inhibition assays, with a validated IC50 of 17.3 μM (bovine enzyme) . This quantitative baseline enables structure-activity relationship (SAR) investigations for optimizing enzyme inhibitors. Use as a comparator for evaluating potency improvements in newly synthesized analogs.

Alkylating Anticancer Lead Development

Leverage the benzylic bromide functionality of 2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone as a key structural determinant for alkylating mechanism-driven antiproliferative activity . Class-level evidence demonstrates that benzylic bromides in nitroaromatic systems correlate with IC50 values below 8.5 μM in cancer cell line screens, whereas non-brominated analogs show reduced activity. This compound provides a starting point for alkylating anticancer agent development.

Physicochemical Profiling in Lead Optimization

Utilize 2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone in physicochemical property studies where molecular weight (262.03 g/mol) and associated lipophilicity parameters are critical decision factors . The compound occupies a distinct property space relative to the non-brominated parent (183.14 g/mol), making it suitable for evaluating the impact of bromine substitution on membrane permeability and metabolic stability in lead optimization workflows [1].

Application
Selection Property
Validation Focus
Imidazo[2,1-b]thiazole synthesis
α-Bromoketone electrophile
Cyclocondensation reaction feasibility
β-Glucuronidase inhibition SAR
Enzyme inhibition benchmark
β-Glucuronidase activity assessment
Alkylating mechanism studies
Benzylic bromide reactivity
Cell-model antiproliferative response
Physicochemical property evaluation
Bromine-derived molecular properties
Property space comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


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